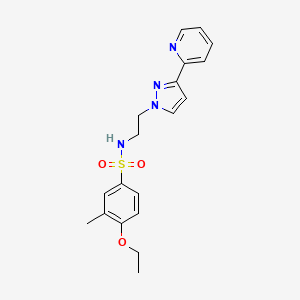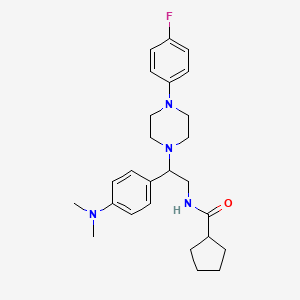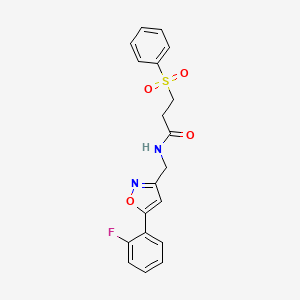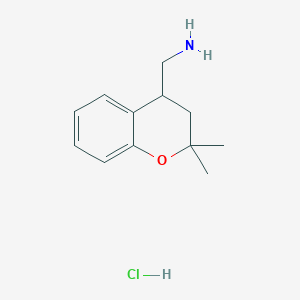![molecular formula C20H17Cl2N3O5S B2764249 2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate CAS No. 1211798-57-0](/img/structure/B2764249.png)
2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate is a synthetic compound with intricate molecular architecture
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate involves multiple steps, including cyclization, sulfonation, and esterification. Each step requires specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: : The industrial production of this compound often involves batch or continuous flow reactors. These methods ensure consistent quality and scalability. Key considerations include optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions: : This compound undergoes a variety of chemical reactions, including:
Oxidation: : Can form additional functional groups on the aromatic rings.
Reduction: : Allows for the conversion of certain functional groups to their reduced forms, which may alter the biological activity.
Substitution: : Commonly undergoes nucleophilic and electrophilic substitutions due to the presence of reactive sites in the molecule.
Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Conditions vary from mild to harsh, depending on the reaction requirements.
Major Products: : The products of these reactions depend on the specific reagents and conditions used. Oxidation reactions may yield carboxylic acids or ketones, reduction reactions might produce alcohols, and substitution reactions can introduce new functional groups into the molecule.
科学研究应用
This compound is extensively studied in several fields:
Chemistry: : Serves as a model compound for studying reaction mechanisms and synthetic strategies.
Biology: : Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: : Used in the development of new materials, including polymers and coatings with specific desired properties.
作用机制
The mechanism by which this compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors. It can modulate biochemical pathways, leading to altered cellular responses. The detailed pathways depend on the specific biological context and application area.
相似化合物的比较
When comparing 2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate with similar compounds, its unique structural features, such as the sulfonamide group and dichloropyridine moiety, stand out. These functionalities contribute to its specific chemical reactivity and biological activity, distinguishing it from other related compounds such as:
2-[1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate
2-[2,5-dimethyl-1-(4-aminoethylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate
属性
IUPAC Name |
[2-[2,5-dimethyl-1-(4-sulfamoylphenyl)pyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O5S/c1-11-7-16(12(2)25(11)14-3-5-15(6-4-14)31(23,28)29)18(26)10-30-20(27)13-8-17(21)19(22)24-9-13/h3-9H,10H2,1-2H3,(H2,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCSBXPWFGCCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C(=O)COC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
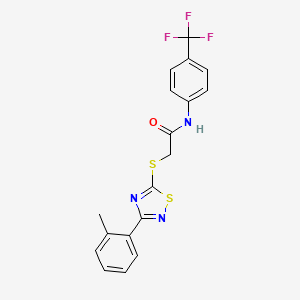
![2-Methoxy-4-[(methylamino)methyl]phenol](/img/structure/B2764168.png)
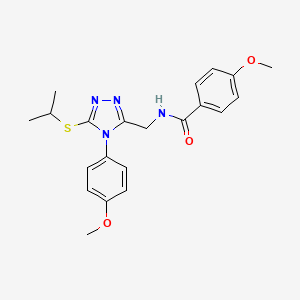
![4-Bromo-2-[(cyclopentylamino)methyl]phenol](/img/structure/B2764171.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate](/img/structure/B2764174.png)
![(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2764177.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2764178.png)
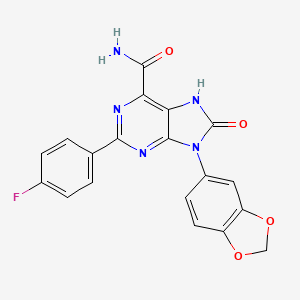
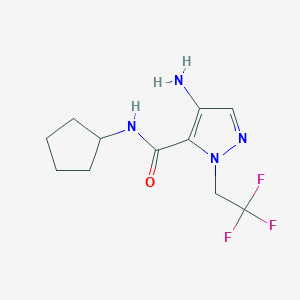
![4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2764183.png)
